Dual-State Emission: TePP Achieves >65% Absolute Quantum Yield in Both Solution and Solid States, Surpassing Conventional Luminogens
Unlike traditional luminophores that exhibit high quantum yields only in solution and suffer from aggregation-caused quenching (ACQ) in the solid state, 2,3,4,5-tetraphenylpyrrole (TePP) demonstrates a balanced, high-efficiency dual-state emission. Experimental measurements reveal TePP has an absolute quantum yield of ΦF/THF = 65.6% in solution and ΦF/solid = 74.3% in the solid state [1]. This is a stark contrast to many common ACQ fluorophores like fluorescein, which exhibit a solution quantum yield of ~95% that drops precipitously to near 0% in the solid state [2]. The balanced performance of TePP is attributed to a unique molecular conformation where the 2,5-phenyl groups extend conjugation and lock the structure, while the twisted 3,4-phenyl groups prevent detrimental π-π stacking in the aggregate, a mechanism not present in N-substituted analogs [1].
| Evidence Dimension | Absolute Photoluminescence Quantum Yield (ΦF) |
|---|---|
| Target Compound Data | ΦF/THF = 65.6%; ΦF/solid = 74.3% |
| Comparator Or Baseline | Typical ACQ Luminogens (e.g., Fluorescein): ΦF/solution ~95%, ΦF/solid ~0% |
| Quantified Difference | TePP maintains >65% quantum yield in both states, while the ACQ comparator loses nearly all emission upon solidification. |
| Conditions | Absolute quantum yield measured using an integrating sphere; THF solution and crystalline solid at room temperature. |
Why This Matters
This dual-state efficiency is a critical selection criterion for developing robust solid-state emitters for OLEDs or sensors where performance cannot degrade upon film formation or device integration.
- [1] Lei, Y.; Liu, Q.; Dong, L.; Cai, Z.; Shi, J.; Zhi, J.; Tong, B.; Dong, Y. The Dual-State Luminescent Mechanism of 2,3,4,5-Tetraphenyl-1H-pyrrole. Chem. Eur. J. 2018, 24, 14259-14263. View Source
- [2] Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006; Chapter 1, p 8. View Source
